molecular formula C9H8FNO B1640976 4-(2-Fluorophenyl)-2-azetidinone

4-(2-Fluorophenyl)-2-azetidinone

Cat. No.: B1640976
M. Wt: 165.16 g/mol
InChI Key: SJCFCQCWVHEEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-2-azetidinone is a β-lactam derivative featuring a four-membered azetidinone ring substituted with a 2-fluorophenyl group at the C-4 position. This compound is of significant interest in medicinal chemistry due to the β-lactam scaffold's prevalence in antibiotics and other bioactive molecules.

Properties

IUPAC Name

4-(2-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-4-2-1-3-6(7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCFCQCWVHEEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 2-Azetidinones

Table 1: Structural Comparison of Key Azetidinone Derivatives
Compound Name Key Substituents Pharmacophore Features Reference
4-(2-Fluorophenyl)-2-azetidinone C-4: 2-fluorophenyl β-lactam ring, fluorinated aryl
Ezetimibe C-1: 4-fluorophenyl; C-3: hydroxypropyl β-lactam ring, dual fluorophenyls
3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)-2-azetidinone C-1: 4-fluorobenzyl; C-3: amino Additional amino group, fluorinated
N-(2-Mercaptoethyl)-4-(3'-carboxy-2'-hydroxyphenyl)-2-azetidinone C-4: carboxyl-hydroxyphenyl; side chain: thiol Chelating potential for metal ions
Key Observations:
  • Fluorine Substitution : The 2-fluorophenyl group in the target compound contrasts with Ezetimibe’s 4-fluorophenyl substituents, which are critical for its cholesterol absorption inhibition .
  • Functional Group Tolerance: notes that substituents on the phenyl ring (e.g., methoxy, fluorine) are permissible in 2-azetidinones, but stereochemistry at C-4 is crucial for activity .

Physicochemical and Stability Comparisons

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes Reference
This compound Not reported Moderate (ethanol, DMSO) Likely stable in neutral pH
Ezetimibe 163–164 Low (enhanced in formulations) Stable in gastric fluid
Compound 1a (tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) N/A N/A Degrades in simulated gastric fluid
Stability Considerations:
  • The fluorine atom in this compound may improve metabolic stability compared to non-fluorinated analogs.
Activity Insights:
  • Antibacterial Potential: The β-lactam ring in this compound may target penicillin-binding proteins, similar to other azetidinones .
  • Metal Coordination : Derivatives with thiol or carboxyl groups () form stable complexes with metals like Cu²⁺ and Zn²⁺, enabling applications in catalysis or redox biology .

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